melibiosylceramide
CAS No.: 118440-63-4
Cat. No.: VC0218962
Molecular Formula: C19H17NO4S2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118440-63-4 |
|---|---|
| Molecular Formula | C19H17NO4S2 |
| Molecular Weight | 0 |
Introduction
Chemical Structure and Composition of Melibiosylceramide
Melibiosylceramide (Galα1-6Glcβ1-1Cer) is a ceramide dihexoside characterized by its distinctive sugar moiety consisting of a galactose residue linked to glucose through an α1-6 glycosidic bond, with the glucose subsequently attached to the ceramide backbone. This melibiose structure (Galα1-6Glc) represents the defining carbohydrate component that distinguishes this molecule from other ceramide dihexosides found in nature . The ceramide portion consists of a sphingoid base (predominantly phytosphingosine) amide-linked to a fatty acid, creating a complex lipid structure with amphipathic properties essential for membrane integration.
Methylation analysis of melibiosylceramide reveals the unique structural arrangement of its sugar components. Gas chromatography of partially methylated alditol acetates derived from melibiosylceramide produces two characteristic peaks: one corresponding to terminal galactose (identified as 2,3,4,6-tetra-O-methyl-1,5-di-O-acetylgalactitol) and another matching 6-substituted glucose (identified as 2,3,4-tri-O-methyl-1,5,6-tri-O-acetylglucitol) . This pattern definitively confirms the Galα1-6Glc linkage that defines the melibiose structure.
Structural Components Analysis
Discovery and Occurrence in Marine Organisms
Melibiosylceramide was first isolated and characterized from the eggs of the sea urchin Anthocidaris crassispina, as reported by Kubo et al. in 1988. This discovery represented the first documentation of a melibiose-bearing glycosphingolipid and the first identification of the melibiose structure in the animal kingdom . The compound was identified as the sole ceramide dihexoside present in these sea urchin eggs, highlighting its potentially specialized biological role in early developmental processes.
The presence of melibiosylceramide appears to be relatively rare in nature, with limited documentation of its occurrence in other organisms. Some evidence suggests that melibiose-containing glycosphingolipids may also exist in certain sponge-coral associations, such as Desmapsamma ancho , indicating that these compounds might have a wider distribution among marine invertebrates than initially recognized. This distribution pattern suggests that melibiosylceramide and related structures may serve specialized functions in marine ecosystems or represent unique evolutionary adaptations in certain invertebrate lineages.
Analytical Methods for Characterization
The identification and structural characterization of melibiosylceramide requires sophisticated analytical techniques due to the complexity of glycosphingolipids. Researchers have employed multiple complementary methods to elucidate its complete structure and composition.
Chromatographic Techniques
Isolation and purification of melibiosylceramide typically involves a series of column chromatography steps. In the seminal work by Kubo et al., this process included successive chromatography on DEAE-Sephadex A-25, silicic acid, and Florisil columns . Thin-layer chromatography (TLC) provides a valuable tool for monitoring purification progress, with melibiosylceramide displaying characteristic doublet bands with smaller Rf values compared to standard bovine brain ceramide dihexoside (CDH) .
Gas-liquid chromatography (GLC) plays a crucial role in analyzing the carbohydrate composition of melibiosylceramide. This technique confirms the presence of galactose and glucose in a molar ratio of approximately 1:1, consistent with the melibiose structure . Additionally, GLC analysis of partially methylated alditol acetates derived from methylation analysis provides definitive evidence of the α1-6 linkage between galactose and glucose.
Spectroscopic Methods
¹H-NMR spectroscopy offers detailed structural information about melibiosylceramide, particularly regarding the anomeric configurations of the sugar residues and their linkage patterns. The chemical shifts of anomeric protons provide evidence for both the α-configuration of galactose and the β-configuration of glucose at the ceramide linkage . Notably, the 2-hydroxyl group of the fatty acid moiety affects the chemical shift of the H1 proton in the glucose residue, creating distinctive spectral patterns that aid in structural confirmation.
Mass spectrometry, particularly negative-ion FAB-MS, provides valuable information about the molecular weight and fragmentation patterns of melibiosylceramide. This technique helps establish the composition of the ceramide moiety, including the chain lengths of the sphingoid base and fatty acid components .
Sphingoid Base and Fatty Acid Composition
The ceramide portion of melibiosylceramide consists of two primary components: the sphingoid base and the fatty acid chain. Both components show distinctive patterns in melibiosylceramide from sea urchin eggs.
Sphingoid Base Profile
The long-chain base composition of melibiosylceramide from Anthocidaris crassispina eggs is dominated by phytosphingosine structures. Table 1 provides a detailed breakdown of this composition.
Table 1: Long-chain base composition of melibiosylceramide from Anthocidaris crassispina eggs
| Long-chain base | Composition (%) |
|---|---|
| t17:0 | 1.1 |
| t18:0 | 95.4 |
| t19:0 | 3.5 |
The most abundant long-chain base is n-C18-phytosphingosine (t18:0), constituting approximately 95% of the total sphingoid bases, with smaller amounts of C17 and C19 homologs . This composition is nearly identical to that found in the glucosylceramide isolated from the same source, suggesting a biosynthetic relationship between these glycosphingolipids. The predominance of phytosphingosine in melibiosylceramide is noteworthy, as this trihydroxy sphingoid base is less common in mammalian glycosphingolipids but appears frequently in marine invertebrates and plants.
Fatty Acid Distribution
The fatty acid composition of melibiosylceramide demonstrates considerable diversity in chain length and degree of hydroxylation. A significant feature is the high proportion of 2-hydroxy fatty acids, which constitute approximately 43.4% of the total fatty acid content .
Table 2: Fatty acid composition of melibiosylceramide from Anthocidaris crassispina eggs
| Fatty acid | Composition (%) |
|---|---|
| h21:0 | 1.0 |
| h22:0 | 2.0 |
| h22:1 | 7.9 |
| h23:0 | 5.0 |
| h23:1 | 14.8 |
| h24:0 | 2.5 |
| h24:1 | 10.2 |
| 21:0 | 0.5 |
| 22:0 | 1.6 |
| 22:1 | 10.0 |
| 23:0 | 4.8 |
| 23:1 | 20.5 |
| 24:0 | 2.7 |
| 24:1 | 16.5 |
The predominant fatty acids in melibiosylceramide are the monounsaturated C22, C23, and C24 species and their 2-hydroxylated forms, with C23:1 (20.5%) and h23:1 (14.8%) representing the most abundant components . This distribution differs slightly from that of glucosylceramide from the same source, which contains a higher proportion of 2-hydroxy fatty acids (58.1% compared to 43.4% in melibiosylceramide).
Biosynthetic Relationships
The structural similarities between melibiosylceramide and glucosylceramide in sea urchin eggs provide insights into potential biosynthetic pathways. Given the nearly identical long-chain base compositions and similar fatty acid profiles, it is postulated that glucosylceramide serves as the biosynthetic precursor for melibiosylceramide . This relationship would involve the transfer of a galactose residue to the 6-position of the glucose in glucosylceramide, catalyzed by a specific glycosyltransferase.
The slight difference in the proportion of 2-hydroxy fatty acids between these glycosphingolipids may reflect either selective incorporation of certain ceramide species during galactosylation or differential metabolic turnover rates. Further research into the enzymes responsible for melibiose formation in these marine organisms would provide valuable insights into the biosynthetic mechanisms and evolutionary significance of these pathways.
Biological Functions and Significance
The specific biological functions of melibiosylceramide remain largely unexplored, but several hypotheses can be proposed based on its structural features and distribution pattern. As a component of sea urchin eggs, melibiosylceramide may play roles in gamete biology, fertilization processes, or early embryonic development. The unique melibiose structure could facilitate specific cell-cell recognition events or interactions with extracellular matrix components during these developmental processes.
Glycosphingolipids generally serve as important components of cell membranes, contributing to membrane organization, signal transduction, and cell-cell communication. The specialized structure of melibiosylceramide, particularly its melibiose headgroup, may confer specific binding properties for lectins or other carbohydrate-binding proteins, potentially facilitating unique cellular interactions in marine invertebrates.
The limited distribution of melibiosylceramide in nature, primarily in marine invertebrates, suggests that this compound may represent an evolutionary adaptation specific to these organisms. The presence of similar structures in phylogenetically distant marine species (sea urchins and potentially sponge-coral associations) raises interesting questions about convergent evolution or horizontal gene transfer of the biosynthetic machinery for these specialized glycosphingolipids.
Comparative Analysis with Other Glycosphingolipids
Melibiosylceramide differs from more common mammalian ceramide dihexosides in several important aspects. Lactosylceramide (Galβ1-4Glcβ1-1Cer), the predominant ceramide dihexoside in mammals, features a β1-4 linkage between galactose and glucose, in contrast to the α1-6 linkage found in melibiosylceramide. This structural difference has significant implications for the three-dimensional conformation of the molecule and its potential interactions with proteins and other membrane components.
The ceramide portion of melibiosylceramide also exhibits distinctive features compared to mammalian glycosphingolipids. The predominance of phytosphingosine as the sphingoid base and the high proportion of very-long-chain monounsaturated fatty acids (C22-C24) create a unique ceramide structure that likely influences the physical properties and biological activities of this compound. These compositional differences may reflect adaptations to the marine environment or specialized functional requirements in the organisms where melibiosylceramide is found.
Future Research Directions
Several promising avenues exist for future research on melibiosylceramide. Expanded surveys of marine organisms could reveal additional species containing this or related glycosphingolipids, providing a more comprehensive understanding of its distribution in nature. Detailed structural analyses of melibiosylceramide from different sources would help identify species-specific variations and structural adaptations.
Functional studies represent another critical area for investigation. Experiments examining the localization of melibiosylceramide within cell membranes, its interactions with other membrane components, and its potential roles in cellular processes would provide valuable insights into the biological significance of this compound. Additionally, identification and characterization of the enzymes responsible for melibiosylceramide biosynthesis would enhance our understanding of glycosphingolipid metabolism in marine invertebrates.
Comparative genomic and phylogenetic analyses focusing on the genes encoding the biosynthetic machinery for melibiosylceramide could shed light on the evolutionary history of this compound and its potential adaptive significance in marine organisms. Such studies might reveal whether the capacity to produce melibiosylceramide evolved independently in different lineages or represents an ancient trait that has been selectively maintained in certain marine invertebrates.
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